molecular formula C7H15NO2 B8511023 Ethyl 2-(n,n-dimethylamino)-propionate

Ethyl 2-(n,n-dimethylamino)-propionate

Cat. No.: B8511023
M. Wt: 145.20 g/mol
InChI Key: UPGMLKNCPUCDSU-UHFFFAOYSA-N
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Description

Ethyl 2-(N,N-dimethylamino)-propionate (CAS: Not explicitly provided; molecular formula: C₇H₁₅NO₂, molecular weight: ~145.20 g/mol) is an ester derivative featuring a tertiary amine group at the β-position of the propionate backbone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(N,N-dimethylamino)-propionate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves acylation of ethyl 2-aminopropionate with 3-dimethylaminopropionyl chloride under anhydrous conditions. Key steps include:

  • Reacting 3-dimethylaminopropionyl chloride hydrochloride with ethyl 2-aminopropionate in dry ether to form a deliquescent intermediate (m.p. 96°C from ethanol/ether).
  • Neutralization with dry ammonia to yield the final product as a colorless oil (81% yield).
    Critical parameters include moisture control (to prevent hydrolysis) and stoichiometric excess of ammonia to ensure complete neutralization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • 1H NMR : Identifies proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm, dimethylamino protons at δ 2.2–2.4 ppm).
  • Elemental Analysis : Confirms empirical formula (e.g., C, H, N content within ±0.3% of theoretical values).
  • Mass Spectrometry : Matches molecular ion peaks (e.g., [M+H]+ at m/z 216.32 for C11H24N2O2 derivatives) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Moisture Sensitivity : The compound’s hydrochloride intermediate is highly deliquescent, requiring storage in desiccated environments.
  • Thermal Stability : Decomposition occurs above 100°C; refrigeration (4°C) under inert gas (N2/Ar) is recommended for long-term storage .

Advanced Research Questions

Q. How does the tertiary amino group in this compound influence its reactivity in catalytic oxidative copolymerization reactions?

The dimethylamino group acts as a redox-active site, enabling initiation of radical polymerization. For example:

  • In copolymerization with methyl methacrylate, the tertiary amine facilitates electron transfer, reducing metal catalysts (e.g., Cu(II) → Cu(I)) to generate radicals.
  • Kinetic studies show that increasing the dimethylamino content accelerates polymerization rates but may reduce copolymer molecular weight due to chain transfer .

Q. What mechanistic insights explain the role of this compound derivatives in redox-initiated aqueous radical polymerization?

  • Redox Pair Activation : The tertiary amine reduces persulfate initiators (S2O8^2−) to sulfate radicals (SO4^−•), initiating polymerization.
  • pH Dependency : At pH > 7, the dimethylamino group becomes deprotonated, enhancing electron-donating capacity and reducing activation energy.
  • Kinetic Data : Rate constants (k_p) for dimethylamino-containing monomers are 2–3× higher than non-amine analogs .

Q. How can this compound be utilized as a precursor in the synthesis of nitrogen-containing heterocycles for pharmaceutical applications?

  • Protecting Group Strategy : The dimethylamino moiety can act as a transient protecting group. For example:
    • Reacting with hydrazine hydrate removes the 2-cyano-2-ethoxycarbonyl ethenyl group, yielding free amines for subsequent cyclization.
    • Applications include synthesizing 4H-pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, which are scaffolds in kinase inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares ethyl 2-(N,N-dimethylamino)-propionate with four structurally related compounds, highlighting differences in functional groups, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
This compound C₇H₁₅NO₂ 145.20 Ester, tertiary amine Pharmaceutical intermediate, polymer synthesis
Dodecyl 2-(N,N-dimethylamino)propionate C₁₇H₃₅NO₂ 285.47 Ester, tertiary amine, long alkyl chain Transdermal penetration enhancer (e.g., for indomethacin)
Ethyl 2-(methylthio)propionate C₆H₁₂O₂S₂ 180.29 Ester, thioether Food additive (flavoring agent)
2-(N,N-Dimethylamino)ethyl methacrylate (DMAEMA) C₉H₁₇NO₂ 171.24 Methacrylate, tertiary amine pH-responsive polymers, drug delivery systems
2-(N,N-Dimethylamino)ethyl palmitamide C₂₀H₄₂N₂O 326.57 Amide, tertiary amine, long alkyl chain Surfactant, cosmetics

Detailed Analysis of Key Differences

Dodecyl 2-(N,N-Dimethylamino)propionate

  • Structural Difference : Substitution of the ethyl ester with a dodecyl chain.
  • Impact on Properties : The long alkyl chain enhances lipophilicity, enabling effective disruption of lipid bilayers in skin, making it a potent transdermal penetration enhancer .
  • Application : Demonstrated 2–3× enhancement in transepidermal delivery of indomethacin compared to control formulations .

Ethyl 2-(Methylthio)propionate

  • Structural Difference: Replacement of the dimethylamino group with a methylthio (-SMe) group.
  • Impact on Properties: The thioether group contributes to sulfurous aroma, qualifying it as a flavoring agent (FEMA 3834). Its higher molecular weight (180.29 vs. 145.20) reduces volatility compared to the dimethylamino analogue .

2-(N,N-Dimethylamino)ethyl Methacrylate (DMAEMA)

  • Structural Difference : Methacrylate group replaces the propionate ester.
  • Impact on Properties : The vinyl group enables polymerization, forming pH-responsive hydrogels. Used in drug delivery systems due to its tertiary amine’s protonation-deprotonation behavior .

2-(N,N-Dimethylamino)ethyl Palmitamide

  • Structural Difference : Amide linkage instead of ester, with a palmitoyl chain.
  • Impact on Properties : The amide group enhances hydrogen bonding, improving surfactant properties. Used in cosmetics for emulsification and stability .

Preparation Methods

The synthesis of ethyl 2-(N,N-dimethylamino)-propionate begins with the preparation of its precursor, ethyl 2-bromopropionate . A widely cited method involves a two-step process: chlorination/bromination followed by esterification .

Chlorination and Bromination

Propionic acid undergoes acylating chlorination with sulfoxide chloride (SOCl₂) and red phosphorus under controlled conditions. Dry bromine (Br₂) is then introduced to form 2-bromopropionyl chloride . Key parameters include:

  • Temperature : 85–95°C during bromination .

  • Reaction Time : 6.5–7.5 hours for complete bromination .

  • Catalysts : Red phosphorus acts as a catalyst, facilitating bromide substitution .

Esterification with Ethanol

The 2-bromopropionyl chloride is reacted with anhydrous ethanol to yield ethyl 2-bromopropionate. This step avoids solvent use, simplifying purification . Post-reaction, the product is filtered and distilled to achieve high purity (>98%), making it suitable for subsequent alkylation .

Alkylation of Ethyl 2-Bromopropionate with Dimethylamine

The cornerstone method for synthesizing this compound involves nucleophilic substitution of the bromide in ethyl 2-bromopropionate with dimethylamine.

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism , where dimethylamine displaces the bromide ion. Key considerations include:

  • Solvent : Typically conducted in a polar aprotic solvent (e.g., dichloromethane) or under neat conditions .

  • Stoichiometry : Excess dimethylamine ensures complete substitution and neutralizes HBr byproduct .

  • Temperature : Room temperature to mild heating (25–50°C) .

Purification and Yield

Alternative Synthetic Routes and Catalytic Innovations

Transesterification Approach

Although primarily used for synthesizing DDAIP, transesterification of this compound with long-chain alcohols (e.g., 1-dodecanol) highlights its versatility . This method employs:

  • Catalysts : Sodium methoxide (NaOMe) or potassium cyanide (KCN) .

  • Solvents : Toluene facilitates azeotropic removal of ethanol, driving the equilibrium toward product formation .

  • Conditions : Reflux for 2 hours with a 10% stoichiometric excess of alcohol .

Enzymatic and Green Chemistry Methods

Recent advancements explore lipase-catalyzed transesterification and solvent-free systems to enhance sustainability . For example, porcine pancreatic lipase immobilized on solid supports achieves comparable yields (∼75%) while reducing environmental impact .

Analytical Characterization and Quality Control

Rigorous characterization ensures product integrity:

  • Elemental Analysis : Matches theoretical values (e.g., C: 63.4%, N: 4.3%, H: 11.2% for DDAIP·HCl) .

  • Spectroscopic Methods :

    • ¹H NMR : Peaks at δ 1.25 (triplet, CH₂CH₃), δ 2.30 (s, N(CH₃)₂) .

    • IR : Stretching vibrations at 1740 cm⁻¹ (ester C=O) and 2800 cm⁻¹ (N-CH₃) .

  • Melting Point : 88–90°C for crystalline salts (e.g., DDAIP·HCl) .

Industrial Production and Scalability

Process Optimization

  • Cost Efficiency : Bulk procurement of ethyl 2-bromopropionate reduces raw material costs .

  • Catalyst Recovery : Sodium methoxide is filtered and reused, minimizing waste .

  • Safety Protocols : Controlled addition of bromine and HCl gas prevents exothermic runaway .

Environmental Considerations

  • Waste Management : HBr byproduct is neutralized to NaBr for safe disposal .

  • Solvent Recycling : Toluene and hexane are distilled and reused, aligning with green chemistry principles .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl 2-(dimethylamino)propanoate

InChI

InChI=1S/C7H15NO2/c1-5-10-7(9)6(2)8(3)4/h6H,5H2,1-4H3

InChI Key

UPGMLKNCPUCDSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N(C)C

Origin of Product

United States

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